Kasuagamycin

説明

BenchChem offers high-quality Kasuagamycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kasuagamycin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

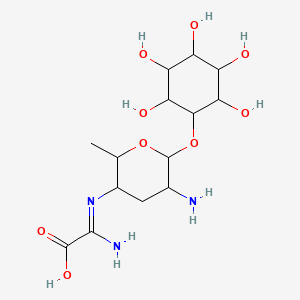

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTHJAPFENJVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kasugamycin: Molecular Architecture, Physicochemical Properties, and Biosynthetic Logic

Topic: Molecular Structure and Chemical Properties of Kasugamycin Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kasugamycin (Ksg) is a unique aminoglycosidic aminocyclitol antibiotic isolated from Streptomyces kasugaensis.[1] Unlike canonical aminoglycosides (e.g., kanamycin, gentamicin) that contain a 2-deoxystreptamine ring and induce translational miscoding, Kasugamycin features a distinct D-chiro-inositol moiety and functions by inhibiting translation initiation.[1] Its high efficacy against Pyricularia oryzae (rice blast) and low mammalian toxicity have established it as a pivotal agrochemical, while its specific binding to the mRNA channel of the 30S ribosomal subunit offers critical insights for antimicrobial drug design.

Molecular Architecture

Kasugamycin deviates from the structural norms of the aminoglycoside class. It lacks the central 2-deoxystreptamine ring, instead utilizing a D-chiro-inositol scaffold.[1]

Structural Components

The molecule is composed of three distinct chemical moieties linked glycosidically and amidically:

-

Kasugamine: A rare amino sugar, specifically 2,3,4,6-tetradeoxy-2,4-diamino-

-D-arabino-hexopyranose.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

D-chiro-Inositol: A cyclic sugar alcohol that serves as the aglycone.[1]

-

Carboxyimidamido Group: An oxalic acid imidine moiety attached to the C4-amine of the kasugamine sugar.

Stereochemistry and Configuration

-

IUPAC Name: 2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid.[1]

-

Formula:

(Free base) -

Key Stereocenters: The biological activity is strictly dependent on the configuration of the D-chiro-inositol and the

-glycosidic linkage.

Physicochemical Properties

Understanding the amphoteric nature of Kasugamycin is critical for extraction and formulation. It exists as a zwitterion at physiological pH.[1]

Quantitative Data Table

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 379.36 g/mol (Free base)433.8 g/mol (HCl hydrate) | Small enough for rapid cellular uptake via porins.[1] |

| Solubility | Water: >200 g/L (Highly Soluble)Methanol: ~0.7 g/100 mLAcetone/Ethyl Acetate: Insoluble | Hydrophilic nature requires polar extraction solvents (e.g., water, dilute acid).[1] |

| pKa Values | Amphoteric; charge state varies significantly with pH, affecting HPLC retention. | |

| Melting Point | 202–230 °C (Decomposition) | Thermally stable under standard processing, but degrades at high heat.[1] |

| Stability | Stable at pH 2–9. | Resistant to hydrolysis compared to ester-linked antibiotics.[1] |

| UV Absorption | Weak/None (No conjugated system) | Requires derivatization or MS detection for high-sensitivity analysis.[1] |

Mechanism of Action: Structural Basis

Kasugamycin’s mode of action is distinct from other aminoglycosides. It does not bind to the A-site to cause misreading; instead, it acts as a competitive inhibitor of the initiator tRNA.

Ribosomal Binding Site

Crystallographic studies confirm that Kasugamycin binds to the mRNA channel of the 30S ribosomal subunit.

-

Coordinates: It spans the region between nucleotides G926 and A794 of the 16S rRNA.

-

Interaction: The carboxyimidamido group mimics the codon-anticodon interaction, effectively sterically hindering the binding of P-site fMet-tRNA.[1]

-

Selectivity: It inhibits the initiation step of translation, preventing the formation of the 70S initiation complex.

Mechanism Flow Diagram

Figure 1: Mechanism of Action.[1][2] Kasugamycin binds the 30S mRNA channel, physically blocking the P-site and preventing translation initiation.

Biosynthetic Pathway

The biosynthesis of Kasugamycin in Streptomyces kasugaensis involves a dedicated gene cluster (kas cluster).[1][3] Recent revisions have clarified the roles of specific enzymes, distinguishing them from homologous fatty acid synthase enzymes (e.g., M. tuberculosis KasA/B).[1]

Key Enzymatic Steps

-

Priming (KasQ): An epimerase that converts UDP-GlcNAc to UDP-ManNAc.[1][2][4][5][6][7]

-

Sugar Modification: A series of dehydratases (KasD, KasR) and aminotransferases (KasC) convert the sugar moiety into the activated UDP-kasugamine precursor.[1][5]

-

Coupling (KasA): A glycosyltransferase (distinct from the lipid synthase KasA) couples the activated kasugamine to myo-inositol.[1][5]

-

Final Processing (KasJ): An epimerase that converts the myo-inositol moiety to the final D-chiro-inositol form.[1][5]

-

Self-Resistance (KasF/KasH): Acetyltransferases that acetylate Kasugamycin to render it inactive within the producer organism, preventing suicide.[1]

Biosynthesis Pathway Diagram

Figure 2: Biosynthetic Pathway. The flow from UDP-GlcNAc to Kasugamycin, highlighting the critical coupling step by KasA and final epimerization by KasJ.[5]

Analytical & Extraction Protocols

Due to its high polarity and lack of chromophores, Kasugamycin requires specific handling.

Extraction Protocol (Soil/Plant Matrix)

This protocol utilizes the zwitterionic nature of Ksg for efficient recovery.[1]

-

Homogenization: Weigh 50g of sample. Add 50 mL of 0.05 M Formic Acid .

-

Rationale: Acidic pH protonates the amine groups, increasing solubility and disrupting soil binding.

-

-

Agitation: Shake for 1 hour. Centrifuge at 2500 rpm for 15 mins.

-

Cleanup (SPE): Use an HLB (Hydrophilic-Lipophilic Balance) or MCX (Mixed-mode Cation Exchange) cartridge.[1]

HPLC-MS/MS Analysis

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., BEH Amide).[1]

-

Why: C18 columns fail to retain highly polar Ksg without ion-pairing agents.[1]

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.[8]

-

-

Detection: ESI+ (Electrospray Ionization, Positive Mode).[1]

-

MRM Transitions: 380.2

112.1 (Quantifier), 380.2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Analytical Workflow Diagram

Figure 3: Analytical Workflow. Step-by-step protocol from extraction to MS detection.

References

-

Schluenzen, F. et al. (2006).[1][9] "The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation."[9] Nature Structural & Molecular Biology.[9] Link

-

Schuwirth, B. S. et al. (2006).[1][9] "Structural analysis of kasugamycin inhibition of translation." Nature Structural & Molecular Biology.[9] Link

-

Rattinam, R. et al. (2022).[1][10] "KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity."[4][5][6][7][11] Biomedicines.[10] Link

-

U.S. EPA. (2013).[1] "Environmental Fate and Ecological Risk Assessment for the Registration of the New Chemical Kasugamycin." Regulations.gov. Link[1]

-

Ikeno, S. et al. (2006).[1][10] "DNA Sequencing and Transcriptional Analysis of the Kasugamycin Biosynthetic Gene Cluster From Streptomyces Kasugaensis M338-M1." The Journal of Antibiotics. Link

Sources

- 1. Kasugamycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. STUDIES ON BIOSYNTHESIS OF KASUGAMYCIN. III [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

biosynthetic pathway of Kasugamycin in Streptomyces

An In-Depth Technical Guide to the Biosynthetic Pathway of Kasugamycin in Streptomyces

Authored by a Senior Application Scientist

Foreword: Deconstructing Nature's Precision

Kasugamycin is an aminoglycoside antibiotic renowned for its potent and specific activity against the fungus Magnaporthe grisea, the causative agent of rice blast disease.[1][2] First isolated from Streptomyces kasugaensis, this metabolite has been a cornerstone of agricultural disease management for over five decades.[1][3] Its unique chemical architecture, comprising D-chiro-inositol, the unusual aminosugar kasugamine, and a glycine imine moiety, is the product of a sophisticated and tightly regulated biosynthetic assembly line.[4] Understanding this pathway is not merely an academic exercise; it provides a blueprint for rational strain improvement, heterologous production, and the bioengineering of novel aminoglycosides. This guide offers a deep dive into the genetic and biochemical intricacies of kasugamycin biosynthesis, grounded in field-proven experimental insights for researchers and drug development professionals.

The Genetic Blueprint: The Kasugamycin Biosynthetic Gene Cluster (BGC)

The genes governing kasugamycin production in S. kasugaensis are colocalized in a contiguous chromosomal region known as the biosynthetic gene cluster (BGC).[5] This clustering facilitates coordinated regulation and horizontal gene transfer. The core kas cluster spans over 22 kb and contains genes encoding the biosynthetic enzymes, regulators, and self-resistance mechanisms.[5][6] The organization of this cluster is a critical piece of the puzzle, providing initial clues to the function and operonic structure of the constituent genes.

Caption: Organization of the Kasugamycin Biosynthetic Gene Cluster.

The Core Synthetic Pathway: A Stepwise Elucidation

The biosynthesis of kasugamycin is a convergent process where the three primary moieties are synthesized separately and then assembled. Recent breakthroughs have clarified previously ambiguous steps, particularly the initiation of the kasugamine pathway.

Synthesis of the Kasugamine Moiety: The Aminosugar Core

The formation of the unique 2,4-diamino-2,3,4,6-tetradeoxy-D-arabino-hexose (kasugamine) was long a puzzle. It is now understood to begin with a common sugar nucleotide, which is then extensively modified.

-

Priming the Pathway (KasQ): The critical first step is the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc), catalyzed by the epimerase KasQ .[4][7][8] This was a pivotal discovery, as previous hypotheses incorrectly positioned other enzymes at the pathway's start. Isotope feeding studies have definitively confirmed that glucosamine, not glucose, is the direct precursor.[4][7]

-

Sequential Modification: Following the initial epimerization, a cascade of enzymes acts on the UDP-sugar intermediate. This includes NAD-dependent dehydratases (KasD ), PLP-dependent dehydratases (KasR ), an oxidoreductase (KasP ), and aminotransferases (KasA , KasC ) that install the two amino groups.[4][6] This sequence of reactions systematically removes hydroxyl groups and adds the characteristic amino functionalities to the sugar ring.

Synthesis of the D-chiro-inositol Moiety

The second key component is a cyclitol, D-chiro-inositol.

-

Precursor Supply: The biosynthesis of this moiety begins with myo-inositol. The intracellular concentration of this precursor is a crucial factor for overall yield.[3] The gene ino1, encoding inositol-1-phosphate synthase, is vital for providing a sufficient pool of myo-inositol.[3][9]

-

Cyclitol Modification (KasJ): The gene product KasJ shows significant homology to oxidoreductases involved in streptomycin biosynthesis, which also features a modified cyclitol ring.[10] KasJ is believed to be responsible for the modification of the myo-inositol ring to generate the D-chiro-inositol scaffold of kasugamycin.

Assembly and Final Tailoring

The final steps involve the glycosylation reaction to link the kasugamine and D-chiro-inositol moieties, followed by the attachment of the glycine imine group. While the specific glycosyltransferase and the enzymes for glycine imine formation within the cluster are still under detailed investigation, the complete BGC contains all necessary components for these transformations when expressed heterologously.[3]

Caption: Proposed biosynthetic pathway of Kasugamycin.

The Regulatory Network: A System of Checks and Balances

The production of a potent antibiotic is metabolically expensive and potentially toxic, necessitating a sophisticated regulatory network to ensure its synthesis occurs at the appropriate time and level.

Positive Regulation

-

KasT (The Master Switch): The central activator of the pathway is KasT , a DNA-binding protein belonging to the Streptomyces antibiotic regulatory protein (SARP) family.[10] KasT functions as a pathway-specific transcriptional activator, binding to the promoter regions of other kas operons, including kasU-kasJ, kasN, and kasQ-kasR, to switch on their expression.[10][11] Deletion of kasT completely abolishes kasugamycin production, while its overexpression can increase the titer by over 180%.[9][12]

-

rpoZ (A Global Influencer): Expression of the master switch, kasT, is itself dependent on rpoZ, a gene encoding the omega (ω) subunit of RNA polymerase.[5][13] The presence of the ω subunit appears to be crucial for the transcriptional machinery to recognize and initiate transcription from the kasT promoter.[5] This links kasugamycin production to the broader physiological state of the cell.

Negative Regulation

-

KasV, W, X (The Brakes): Upstream of the core BGC lie several genes that act as repressors. Notably, kasW and kasX encode a two-component regulatory system (TCS), a common signal transduction mechanism in bacteria.[1] Along with kasV, this system exerts a negative effect on production.[1] The causality here is clear: deleting these genes relieves repression, leading to a significant and often dramatic increase in kasugamycin yield.[1][9][14]

Caption: Regulatory cascade for Kasugamycin biosynthesis.

Self-Preservation: The Self-Resistance Mechanism

To avoid suicide, S. kasugaensis employs a two-pronged defense strategy.

-

Enzymatic Inactivation (KasF/H): The gene products KasF and KasH are acetyltransferases.[4][8] However, their primary role is not in biosynthesis but in self-resistance. They inactivate kasugamycin via N-acetylation, with KasH showing higher specificity and reactivity.[4][7][15] This provides an intrinsic cellular defense against the antibiotic's activity.

-

Efflux Pumping (KasKLM): The genes kasKLM encode an ABC (ATP-binding cassette) transporter.[5] This protein complex is embedded in the cell membrane and functions as an efflux pump, actively exporting kasugamycin out of the cell to prevent the accumulation of toxic intracellular concentrations.

Quantitative Insights: Gene Deletion and Production Impact

The principles of the regulatory network are validated by quantitative analysis of production titers in engineered strains. Gene knockout experiments provide a self-validating system, where the observed phenotype (yield change) confirms the hypothesized gene function.

| Gene(s) Deleted | Host Strain Background | Change in Kasugamycin Titer | Rationale / Causality | Reference |

| kasT | Low-yielding (BCRC12349) | Production Abolished | Loss of the primary pathway activator. | [9] |

| kasV | Low-yielding (BCRC12349) | +194% (2.94-fold increase) | Removal of a key negative regulator. | [1] |

| kasW | Low-yielding (BCRC12349) | +12% | Removal of the response regulator part of the negative-acting TCS. | [1][9] |

| kasX | Low-yielding (BCRC12349) | +19% | Removal of the sensor kinase part of the negative-acting TCS. | [1][9] |

| kasW/X | High-yielding (XM301) | +58% (6.0 to 9.5 g/L) | Removal of the complete TCS brake in a high-production background. | [9] |

Field-Proven Methodologies: Key Experimental Protocols

The elucidation of this pathway relies on a suite of robust molecular biology and biochemical techniques. The following protocols represent core workflows for any researcher entering this field.

Protocol 1: Targeted Gene Inactivation via Homologous Recombination

This protocol is fundamental for validating the function of regulatory genes like kasV or kasW/X to enhance production.

-

Construct Design: Amplify ~1.5-2.0 kb DNA fragments flanking the target gene (the "left arm" and "right arm") from S. kasugaensis genomic DNA.

-

Vector Assembly: Clone the left and right arms into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).

-

Protoplast Transformation: Introduce the resulting non-replicative plasmid into S. kasugaensis protoplasts.

-

Selection for Integration: Plate the transformed protoplasts on a medium containing the selection antibiotic. Initial growth selects for single-crossover homologous recombination events where the entire plasmid has integrated into the chromosome.

-

Selection for Excision: Culture the single-crossover mutants under non-permissive temperatures to induce a second crossover event, which excises the plasmid backbone.

-

Screening: Screen the resulting colonies for the desired phenotype (loss of vector-associated resistance, gain of cassette resistance).

-

Verification: Confirm the correct double-crossover gene replacement event via PCR using primers flanking the target gene region and subsequent sequencing.

Protocol 2: Biochemical Characterization of a Biosynthetic Enzyme (e.g., KasQ)

This workflow validates the specific catalytic function of a putative enzyme.

-

Gene Cloning & Expression:

-

Amplify the kasQ coding sequence from S. kasugaensis gDNA.

-

Clone the gene into an E. coli expression vector, such as pET28a+, which incorporates an N-terminal His6 tag for purification.[4]

-

Transform the construct into an expression host like E. coli BL21(DE3).

-

-

Protein Overexpression & Purification:

-

Grow the E. coli culture to mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

-

Harvest cells, lyse them via sonication, and clarify the lysate by centrifugation.

-

Purify the His-tagged KasQ protein from the soluble fraction using a nickel-NTA affinity chromatography column.

-

Verify purity using SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), the purified KasQ enzyme, and the substrate (UDP-GlcNAc).[4]

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period.

-

Quench the reaction (e.g., by adding methanol).

-

-

Product Analysis:

-

Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[15]

-

Compare the retention time and mass-to-charge ratio of the product with an authentic standard of UDP-ManNAc to confirm the identity of the product and validate the epimerase activity of KasQ.

-

Conclusion and Future Outlook

The biosynthetic pathway of kasugamycin is a masterclass in microbial secondary metabolism, showcasing intricate enzymatic transformations, elegant regulatory control, and robust self-defense. The knowledge detailed herein provides a powerful toolkit for the scientific community. By understanding the roles of positive and negative regulators, we can rationally engineer high-titer production strains. By elucidating the function of each biosynthetic enzyme, we open the door to combinatorial biosynthesis, creating novel aminoglycoside antibiotics to combat emerging drug-resistant pathogens. The foundation has been laid; the future lies in leveraging this intricate blueprint for innovation.

References

-

Zhu, L., Kang, Q., Bai, L., Cheng, Y., & Deng, Z. (2016). Identification and engineering of regulation-related genes toward improved kasugamycin production. Applied Microbiology and Biotechnology, 101(10), 4259–4268. [Link]

-

Ikeno, S., Aoki, D., Sato, K., Hamada, M., Hori, M., & Tsuchiya, K. S. (2002). kasT gene of Streptomyces kasugaensis M338-M1 encodes a DNA-binding protein which binds to intergenic region of kasU-kasJ in the kasugamycin biosynthesis gene cluster. The Journal of Antibiotics, 55(12), 1053–1062. [Link]

-

Oka, Y., et al. (2017). Heterologous production of kasugamycin, an aminoglycoside antibiotic from Streptomyces kasugaensis, in Streptomyces lividans and Rhodococcus erythropolis L-88 by constitutive expression of the biosynthetic gene cluster. Applied Microbiology and Biotechnology, 101(10), 4259-4268. [Link]

-

Ikeno, S., et al. (2006). DNA Sequencing and Transcriptional Analysis of the Kasugamycin Biosynthetic Gene Cluster From Streptomyces Kasugaensis M338-M1. The Journal of Antibiotics, 59(1), 37-47. [Link]

-

Chen, Y. C., et al. (2022). KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity. Biomedicines, 10(2), 212. [Link]

-

Hori, M., & Tsuchiya, K. S. (2003). The Biosynthesis of Kasugamycin, an Antibiotic against Rice Blast Disease, with Particular Reference to the Involvement of rpoZ, a Gene Encoding RNA Polymerase Omega Subunit. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1133-1140. [Link]

-

Jakobi, M., et al. (2006). Isolation and characterization of kasugamycin biosynthetic genes from Streptomyces kasugaensis KACC 20262. ResearchGate. [Link]

-

Chen, Y. C., et al. (2022). KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity. PubMed. [Link]

-

Chen, Y. C., et al. (2022). (A) The biosynthetic gene cluster (BGC) sequenced and identified from Streptomyces kasugaensis. (B) The proposed biosynthetic pathway of KSM based on the results revealed in this study. ResearchGate. [Link]

-

Oka, Y., et al. (2017). Heterologous production of kasugamycin, an aminoglycoside antibiotic from Streptomyces kasugaensis, in Streptomyces lividans and Rhodococcus erythropolis L-88 by constitutive expression of the biosynthetic gene cluster. ResearchGate. [Link]

-

Tsuchiya, K. S., et al. (2003). Cloning of rpoZ-dependent Transcriptional Activator Genes of kasT, a Pathway-specific Regulator of Kasugamycin Biosynthesis. Actinomycetologica, 17(1), 18-23. [Link]

-

Mafu, S., et al. (2014). Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization. Phytochemistry, 103, 13-21. [Link]

-

Chen, Y. C., et al. (2022). KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity. ResearchGate. [Link]

-

Mafu, S., et al. (2014). Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization. PubMed. [Link]

-

Zhu, L., et al. (2016). Functional analysis of kasT. ResearchGate. [Link]

-

Zhu, L., et al. (2016). Kasugamycin production and transcription of kas genes in HY and kasW, kasX, kasV, or kasS mutants. ResearchGate. [Link]

-

Kaki, A., et al. (2015). The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria. Applied and Environmental Microbiology, 81(16), 5536-5545. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Heterologous production of kasugamycin, an aminoglycoside antibiotic from Streptomyces kasugaensis, in Streptomyces lividans and Rhodococcus erythropolis L-88 by constitutive expression of the biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. kasT gene of Streptomyces kasugaensis M338-M1 encodes a DNA-binding protein which binds to intergenic region of kasU-kasJ in the kasugamycin biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA sequencing and transcriptional analysis of the kasugamycin biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nisr.or.jp [nisr.or.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Guide: Structural and Kinetic Basis of Kasugamycin-30S Ribosome Interaction

Topic: Interaction of Kasugamycin with the 30S Ribosomal Subunit Content Type: In-depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary

Kasugamycin (Ksg) is an aminoglycoside antibiotic that functions through a distinct mechanism compared to canonical members of its class (e.g., kanamycin, gentamicin). Unlike typical aminoglycosides that induce codon misreading by binding to Helix 44 (h44) of the 16S rRNA, Ksg acts as a steric inhibitor of translation initiation.[1] It binds within the mRNA channel of the 30S subunit, specifically interacting with residues A794 and G926 .[2][3][4][5][6] This binding event sterically hinders the accommodation of the initiator tRNA (fMet-tRNA

Structural Pharmacodynamics: The Binding Interface

The 16S rRNA Binding Pocket

Crystallographic studies (Schluenzen et al.; Schuwirth et al.) have resolved the Ksg binding site to the platform region of the 30S subunit, specifically within the mRNA path.

-

Primary Coordinates: The drug docks between the head and platform of the 30S subunit.[4]

-

Critical Residues:

-

G926 (h28): Forms a direct stacking interaction with the Ksg ring system. This residue is universally conserved and is critical for the P-site tRNA anticodon stem-loop stability.

-

A794 (h24): located in the loop of helix 24, provides additional hydrogen bonding contacts.

-

-

Steric Mimicry: Ksg mimics the sugar-phosphate backbone of mRNA codons at the P-site and E-site. By occupying this space, it physically occludes the path required for the mRNA to align with the P-site tRNA.

Distinction from Canonical Aminoglycosides

Most aminoglycosides bind to the A-site (h44) and stabilize the "ram" state of the ribosome, lowering the energy barrier for near-cognate tRNA acceptance (misreading). Ksg does not bind to the A-site decoding center and does not induce misreading. Its mode of action is strictly the inhibition of initiation complex assembly.

Visualization of the Interaction Landscape

Figure 1: Structural logic of Kasugamycin binding. The antibiotic targets the mRNA channel via G926/A794, physically blocking the P-site.

Mechanism of Action: Initiation Blockade

The efficacy of Ksg relies on competition kinetics. The drug competes with the initiator tRNA for the P-site on the 30S subunit.[7][8]

-

30S Dissociation: Ksg binds to the free 30S subunit.

-

Competition: In the presence of Initiation Factors (specifically IF2 and IF3), the 30S subunit attempts to recruit fMet-tRNA

. -

Displacement: Ksg destabilizes the binding of fMet-tRNA

. If Ksg occupies the site first, the tRNA cannot dock. Conversely, if the 30S-IC is already robustly formed with a tight mRNA-tRNA interaction (e.g., leaderless mRNAs or high Mg -

70S Exclusion: Because the 30S-IC cannot mature (fMet-tRNA is absent or loosely bound), the 50S subunit cannot join to form a functional 70S ribosome.

Key Insight: Ksg is particularly effective against "canonical" mRNAs with Shine-Dalgarno sequences but shows reduced efficacy against "leaderless" mRNAs. This suggests the drug perturbs the specific conformational adjustments required for canonical initiation.

Resistance Mechanisms: The KsgA Paradox

Resistance to Ksg is mechanistically distinct from the efflux pumps or modifying enzymes (acetyltransferases) seen with other antibiotics. It involves the alteration of the ribosomal target itself via the KsgA methyltransferase system.

-

Wild-Type State (Sensitive): The enzyme KsgA (also known as RsmA) dimethylates adenosine residues at positions 1518 and 1519 of the 16S rRNA (forming

).[9][10][11] This methylation is required for the maturation of the 30S subunit and optimizes the conformation of the P-site. -

Mutant State (Resistant): Inactivation of the ksgA gene results in a lack of methylation at A1518/A1519.[11]

-

Mechanism: The absence of these methyl groups alters the local conformation of Helix 45 and its packing against Helix 44. This conformational shift propagates to the Ksg binding pocket (G926/A794), reducing the affinity of the ribosome for Kasugamycin.

Clinical/Laboratory Note: While ksgA mutants are resistant to Ksg, they often exhibit a "cold-sensitive" phenotype and slight defects in ribosome biogenesis, illustrating a fitness cost.

Figure 2: The KsgA Resistance Pathway. Loss of methylation alters the ribosomal conformation, preventing drug binding.

Experimental Protocols

To validate Ksg interaction and mechanism, the Toeprinting Assay (Primer Extension Inhibition) is the gold standard. It maps the position of the ribosome on mRNA and detects stalling.[12]

Protocol: Ribosome Toeprinting with Kasugamycin[1][3][4][13][14][15]

Objective: Determine if Ksg inhibits the formation of the 30S Initiation Complex (30S-IC).

Materials:

-

30S ribosomal subunits (0.4

M final). -

mRNA transcript (containing Shine-Dalgarno and AUG start codon).

-

tRNA

(unlabeled). -

Radiolabeled DNA primer (

P-end labeled, complementary to mRNA downstream of start). -

AMV Reverse Transcriptase.

-

Kasugamycin (titration: 0, 10, 50, 100, 500

M).

Workflow:

-

Annealing: Mix mRNA and radiolabeled primer in hybridization buffer (50 mM Tris-HCl pH 7.5, 60 mM NH

Cl). Heat to 65°C for 5 min, slow cool to room temp. -

Complex Assembly:

-

Reverse Transcription:

-

Add AMV Reverse Transcriptase and dNTPs.

-

Incubate at 37°C for 15 minutes. The RT will extend the primer until it hits the bound ribosome.

-

-

Analysis:

-

Stop reaction with formamide loading dye.

-

Run on 6% denaturing PAGE sequencing gel alongside a sequencing ladder (A, G, C, T) of the same mRNA.

-

Readout: A functional 30S-IC yields a "toeprint" band at position +15 to +17 downstream of the AUG start codon. In the presence of Ksg, this band should diminish or disappear , indicating the ribosome failed to lock onto the start codon/tRNA.

-

Figure 3: Toeprinting Workflow. Ksg prevents the stable +15 stop signal characteristic of the initiation complex.

Data Summary: Binding Constants

The following table summarizes typical kinetic data derived from filter binding and structural studies.

| Parameter | Value | Method | Significance |

| ~20 | Filter Binding | Moderate affinity; allows competition with tRNA. | |

| ~2 | Filter Binding | Higher affinity due to trapped state, but primary action is on 30S. | |

| IC | 40–60 | In vitro Translation | Concentration required to inhibit poly(U) or natural mRNA translation by 50%. |

| Resistance Factor | >100-fold | MIC Assay | ksgA mutants tolerate >1000 |

References

-

Schluenzen, F., et al. (2006). "The structure of the ribosome-kasugamycin complex reveals the structural basis of inhibition of translation initiation."[5] Nature Structural & Molecular Biology.

-

Schuwirth, B. S., et al. (2006). "Structural analysis of kasugamycin inhibition of translation."[5] Nature Structural & Molecular Biology.

-

Mankin, A. S. (2006). "Kasugamycin and the ribosome: a new look at an old drug." Nature Structural & Molecular Biology.

-

O'Farrell, H. C., et al. (2008). "Substrate recognition by the ribosome maturation factor KsgA." RNA.[2][3][4][8][15][13][16][17][18]

-

Hartz, D., et al. (1988). "Extension inhibition analysis of translation initiation complexes."[17] Methods in Enzymology.

Sources

- 1. pnas.org [pnas.org]

- 2. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kasugamycin Function in Thermus thermophilus 30S Ribosomal Subunit: Inhibition of Translation [biology.kenyon.edu]

- 4. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of KsgA, a 16S rRNA Methyltransferase, Causes Vigorous Emergence of Mutants with High-Level Kasugamycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 18. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Kasugamycin: Context-Dependent Inhibition of Translation Initiation

[1][2][3]

Executive Summary

Kasugamycin (Ksg) is an atypical aminoglycoside that functions as a potent inhibitor of bacterial translation initiation.[1][2][3] Unlike canonical aminoglycosides (e.g., kanamycin, gentamicin) that bind the A-site to induce codon misreading, Kasugamycin targets the mRNA channel within the 30S ribosomal subunit. This guide details the structural pharmacophore of Ksg, its unique "steric gate" mechanism of action, and the specific 16S rRNA methylation pathway governing resistance. It serves as a blueprint for researchers utilizing Ksg in structural biology or antimicrobial development.

The Structural Pharmacophore

Kasugamycin (

The Binding Pocket (The E-Site/P-Site Junction)

High-resolution Cryo-EM structures (PDB: 8CEP , 2.04 Å) reveal that Ksg binds within the mRNA channel of the 30S subunit, specifically at the junction of the Peptidyl (P) and Exit (E) sites.

Key Ribosomal Interactions:

-

16S rRNA Residues: The drug interacts exclusively with the 16S rRNA, forming critical hydrogen bonds with universally conserved nucleotides A794 and G926 (E. coli numbering).[4]

-

Helix 24 & 28: Ksg sits at the top of Helix 44, bridging the gap between Helix 24 (A794) and Helix 28 (G926).[4]

-

Electrostatics: The positively charged acetamidine group mimics the phosphodiester backbone of mRNA, anchoring the drug into the negatively charged cleft.

Structural Visualization Data

Researchers should utilize the following PDB entries for molecular modeling:

| PDB ID | Resolution | Organism | Complex Description | Utility |

| 8CEP | 2.04 Å | E. coli | 30S-Ksg (Cryo-EM) | Primary Reference: Highest resolution; details solvent networks. |

| 4V4H | 3.50 Å | E. coli | 70S-Ksg (X-ray) | Shows Ksg in the context of the full ribosome. |

| 2HHH | 3.35 Å | T. thermophilus | 30S-Ksg (X-ray) | Comparative structural analysis for thermophiles. |

Mechanism of Action: The "Steric Gate" Theory

Kasugamycin does not directly compete with the initiator tRNA (fMet-tRNA

Inhibition of 30S Initiation Complex (30S IC)

The drug occupies the path normally taken by the mRNA nucleotides immediately upstream of the start codon (positions -1 and -2).

-

Steric Clash: Ksg physically obstructs the mRNA channel, preventing the proper accommodation of the mRNA leader sequence.

-

Destabilization: This steric hindrance destabilizes the codon-anticodon interaction between the mRNA start codon and the fMet-tRNA, preventing the transition from the 30S Pre-Initiation Complex (PIC) to the stable 30S Initiation Complex (IC).

-

Context Dependence: The efficacy of Ksg is highly sensitive to the mRNA sequence.[1] Transcripts with a Guanine at position -1 are most strongly inhibited, while leaderless mRNAs (which lack the -1/-2 overlap region) often escape inhibition.

Pathway Visualization

The following diagram illustrates the competitive exclusion mechanism.

Figure 1: Mechanism of Kasugamycin action.[3][5] The drug binds to conserved residues A794/G926, creating a steric blockade that prevents mRNA accommodation and subsequent initiation complex formation.

Resistance Mechanism: The KsgA Methyltransferase Switch

Resistance to Kasugamycin is unique because it often arises from the loss of a modification rather than the acquisition of a resistance gene.

The KsgA Pathway

The gene ksgA (also known as rsmA) encodes a methyltransferase responsible for dimethylating two adjacent adenosines (A1518 and A1519 ) in the 16S rRNA.[6]

-

Wild-Type (Sensitive): Methylation at A1518/A1519 stabilizes Helix 45. This stability is allosterically communicated to Helix 24, maintaining the precise conformation of the Ksg binding pocket (A794/G926).

-

Mutant (Resistant): In ksgA null mutants, A1518/A1519 remain unmethylated. This alters the packing of Helix 45, which shifts Helix 24. The Ksg binding pocket becomes distorted, reducing drug affinity without abolishing ribosome function.

Figure 2: Structural basis of Ksg resistance. KsgA-mediated methylation organizes the ribosome structure to create a high-affinity binding site. Loss of KsgA disrupts this site.

Experimental Protocol: Toeprinting Assay

The "Toeprinting" (Primer Extension Inhibition) assay is the gold standard for verifying Ksg activity in vitro. It maps the exact position of the ribosome on the mRNA.

Protocol Workflow

Objective: Detect the inhibition of 30S Initiation Complex formation.

-

Preparation:

-

mRNA Template: Use a standard template (e.g., T4 gene 32 or model mRNA with defined RBS).

-

Primer: Radiolabeled (

) DNA primer complementary to the 3' end of the mRNA.

-

-

Assembly:

-

Anneal primer to mRNA.

-

Incubate with 30S subunits, tRNA

, and Initiation Factors (IF1, IF2, IF3).[5]

-

-

Drug Treatment:

-

Add Kasugamycin (0.1 - 1.0 mM) to the reaction.

-

-

Extension:

-

Add Reverse Transcriptase (AMV) and dNTPs.

-

RT extends the primer until it hits the ribosome (the "toe").

-

-

Analysis:

-

Run products on a denaturing PAGE sequencing gel.

-

Result: A functional 30S IC yields a band at position +15/+16 (relative to start codon). Ksg treatment abolishes this band.

-

Figure 3: Toeprinting assay workflow. This assay validates Ksg efficacy by detecting the presence or absence of the ribosomal 'toe' on the mRNA.

References

-

Paternoga, H., et al. (2023). Kasugamycin bound to the 30S body (Cryo-EM, 2.04 Å). RCSB Protein Data Bank. [Link]

-

Schuwirth, B. S., et al. (2006). Structural analysis of kasugamycin inhibition of translation.[7] Nature Structural & Molecular Biology. [Link]

-

Schluenzen, F., et al. (2006). The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation.[7] Nature Structural & Molecular Biology. [Link]

-

Vazquez-Laslop, N., et al. (2022). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin.[8][2] PNAS. [Link][8]

-

Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kasugamycin Function in Thermus thermophilus 30S Ribosomal Subunit: Inhibition of Translation [biology.kenyon.edu]

- 5. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation | bioRxiv [biorxiv.org]

- 6. Isolation of kasugamycin resistant mutants in the 16 S ribosomal RNA of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

Kasugamycin CAS number and chemical formula

This guide provides a rigorous technical analysis of Kasugamycin, designed for researchers and drug development professionals. It moves beyond basic definitions to explore the molecule's structural behavior, ribosomal interference mechanism, and validated analytical protocols.

Structural Identity, Ribosomal Interference, and Analytical Quantification

Executive Summary

Kasugamycin (Ksg) is an atypical aminoglycoside antibiotic isolated from Streptomyces kasugaensis.[1][2][3][4] Unlike canonical aminoglycosides (e.g., kanamycin, gentamicin) that induce codon misreading during the elongation phase of protein synthesis, Kasugamycin acts as a translation initiation inhibitor . It sterically obstructs the P-site of the 30S ribosomal subunit, preventing the binding of initiator fMet-tRNA. Due to its unique mechanism, it exhibits no cross-resistance with other aminoglycosides, making it a critical tool in agricultural pathology and a scaffold of interest for combating multi-drug resistant (MDR) bacteria.

Part 1: Chemical Identity & Physicochemical Properties

Kasugamycin exists primarily in two forms: the free base and the hydrochloride hydrate (the standard commercial salt). Researchers must distinguish between these CAS numbers to ensure accurate stoichiometric calculations in assay preparation.

Nomenclature and Identifiers

| Property | Kasugamycin (Free Base) | Kasugamycin Hydrochloride Hydrate |

| CAS Number | 6980-18-3 | 19408-46-9 |

| Formula | ||

| Mol.[1][2][5][6][7][8] Weight | 379.36 g/mol | ~433.8 g/mol (varies by hydration) |

| IUPAC Name | 2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyloxy)oxan-3-yl]iminoacetic acid | Same, as hydrochloride salt |

Structural Topology

The molecule consists of three distinct moieties linked by glycosidic and amide bonds:

-

D-chiro-inositol: A cyclic sugar alcohol.

-

Kasugamine: An unusual diamino-sugar (2,4-diamino-2,3,4,6-tetradeoxy-D-arabino-hexose).

-

Carboxyimidic acid (Oxalic acid imide): Attached to the C4-amine of kasugamine.

Physicochemical Behavior

-

Solubility Profile: Highly soluble in water (>200 g/L at pH 7). Practically insoluble in methanol, ethanol, acetone, and benzene.[9]

-

Implication: Extraction protocols must use aqueous buffers; organic solvent precipitation (e.g., acetonitrile crash) is effective for protein removal but not for analyte solvation.

-

-

pH Stability:

-

Acidic/Neutral (pH 2–7): Stable.

-

Alkaline (pH > 9): Rapid degradation.

-

Protocol Note: All extraction buffers must be acidified (typically 0.1% Formic Acid) to prevent hydrolysis during processing.

-

Part 2: Mechanism of Action (Ribosomal Interference)

Kasugamycin’s mode of action is structurally distinct from 2-deoxystreptamine-containing aminoglycosides. It does not bind to the A-site (decoding center).

The P-Site Blockade

Kasugamycin binds reversibly to the 30S ribosomal subunit at the interface of the P-site and E-site.

-

Target Residues: It interacts specifically with nucleotides A794 and G926 of the 16S rRNA.[1][10][11]

-

Steric Hindrance: The drug physically overlaps with the path of the mRNA codons and the anticodon stem-loop of the initiator tRNA (fMet-tRNA).

-

Result: The 30S initiation complex (30S-IC) forms, but the 50S subunit cannot join effectively, or if it does, the fMet-tRNA is destabilized and dissociates. Translation is aborted before the first peptide bond forms.

Visualization of Pathway Inhibition

Figure 1: Logical flow of Kasugamycin-induced translation arrest. Unlike kanamycin, Ksg acts strictly at the initiation phase.

Part 3: Biosynthesis & Production

Understanding the biosynthesis is crucial for yield optimization and synthetic biology applications. Ksg is produced by Streptomyces kasugaensis via a specific gene cluster (kas genes).

Key Biosynthetic Steps

-

Precursor Activation: UDP-N-acetylglucosamine (UDP-GlcNAc) is the starting scaffold.

-

Epimerization (The Gatekeeper): The enzyme KasQ converts UDP-GlcNAc to UDP-ManNAc.[12] This is the committed step.

-

Deacetylation & Amidation: The sugar is modified to form the kasugamine moiety.

-

Coupling: Kasugamine is glycosylated with D-chiro-inositol (derived from myo-inositol).

-

Side Chain Attachment: The glycine imine side chain is attached to complete the molecule.

Part 4: Validated Analytical Methodologies

Due to Kasugamycin's high polarity and lack of strong chromophores, standard C18 HPLC-UV methods often fail (poor retention, low sensitivity). The following protocol utilizes LC-MS/MS with HILIC or Ion-Pairing for robust quantification.

Protocol: LC-MS/MS Quantification in Biological Matrices

Objective: Quantify Ksg residues in plant tissue or cell lysate with a Limit of Quantitation (LOQ) < 0.01 mg/kg.

Reagents & Equipment

-

Extraction Buffer: Water:Methanol (80:20 v/v) + 0.1% Formic Acid.

-

Cleanup: Strong Cation Exchange (SCX) SPE Cartridges (e.g., Strata-X-C).

-

Column: HILIC Column (e.g., TSKgel Amide-80) or specialized Polar C18.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow

-

Extraction (The "Polarity Trap"):

-

Homogenize 5g sample with 20mL Extraction Buffer.

-

Rationale: The high water content ensures Ksg solubility; formic acid stabilizes the molecule and protonates amine groups for subsequent cation exchange.

-

Shake for 30 min; Centrifuge at 4000 rpm for 10 min.

-

-

SPE Cleanup (Self-Validating Step):

-

Condition SCX cartridge with Methanol then Water.

-

Load supernatant.[13] Ksg (positively charged amines) binds to the resin.

-

Wash 1: 0.1% Formic Acid (removes sugars/anions).

-

Wash 2: Methanol (removes non-polar interferences).

-

Elution: 5% Ammonium Hydroxide in Methanol.

-

Validation: If recovery is low, check pH of load (must be < 4) and elution (must be > 10).

-

-

LC-MS/MS Analysis:

-

Mode: ESI Positive (+).[14]

-

MRM Transitions:

-

Quantifier: 380.2 → 200.1 (m/z)

-

Qualifier: 380.2 → 112.1 (m/z)

-

-

Retention Check: Ksg should elute early on C18 or retain well on HILIC.

-

Analytical Workflow Diagram

Figure 2: Extraction and purification workflow for high-sensitivity Kasugamycin detection.

Part 5: Toxicology & Safety Profile

Kasugamycin is notable for its selective toxicity . While potent against fungi (Pyricularia oryzae) and bacteria (Pseudomonas), it shows low toxicity in mammals.[15]

-

Mammalian Ribosome Selectivity: Ksg binds weakly to eukaryotic 80S ribosomes, reducing off-target effects compared to other aminoglycosides that can cause ototoxicity or nephrotoxicity.

-

Acute Toxicity:

-

LD50 (Oral, Rat): > 5,000 mg/kg.

-

LD50 (Dermal, Rat): > 2,000 mg/kg.

-

Status: Classified as EPA Toxicity Category IV (Very Low Toxicity).

-

References

-

ChemicalBook. (n.d.). Kasugamycin Chemical Properties and Safety. Retrieved from

-

Schluenzen, F., et al. (2006). Structural analysis of kasugamycin inhibition of translation. National Institutes of Health (PMC). Retrieved from

-

Vila-Sanjurjo, A., et al. (2022). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin. PNAS. Retrieved from

-

US Environmental Protection Agency (EPA). (2005). Pesticide Fact Sheet: Kasugamycin. Retrieved from

-

Lyu, M., et al. (2022). KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin.[12] MDPI. Retrieved from

Sources

- 1. カスガマイシン 塩酸塩 from Streptomyces kasugaensis | Sigma-Aldrich [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 4. DNA sequencing and transcriptional analysis of the kasugamycin biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 6980-18-3: Kasugamycin | CymitQuimica [cymitquimica.com]

- 6. Kasugamycin hydrochloride | CAS 19408-46-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pnas.org [pnas.org]

- 8. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3358001A - Antibiotic kasugamycin - Google Patents [patents.google.com]

- 10. Kasugamycin Function in Thermus thermophilus 30S Ribosomal Subunit: Inhibition of Translation [biology.kenyon.edu]

- 11. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. epa.gov [epa.gov]

- 14. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 15. KASUGAMYCIN | 6980-18-3 [chemicalbook.com]

Methodological & Application

Application Note: Kasugamycin Selection Systems in Molecular Cloning

Introduction: The Orthogonal Selection Agent

Kasugamycin (Ksg) is an aminoglycoside antibiotic that occupies a unique niche in molecular genetics. Unlike kanamycin or neomycin, which induce codon misreading, Kasugamycin inhibits translation initiation .

While less ubiquitous than Ampicillin or Kanamycin in standard E. coli cloning, Ksg is indispensable in two specific high-value contexts:

-

Streptomyces Engineering: It is a gold-standard selection marker for actinomycetes, the primary producers of natural product drugs.

-

Orthogonal Selection: It exhibits no cross-resistance with common aminoglycosides (like gentamicin), making it ideal for multi-plasmid systems or complex strain engineering where standard markers are exhausted.

The Pharmacological Basis (Mechanism of Action)

To use Ksg effectively, one must understand its specific inhibition target. Resistance is not merely about degrading the drug; it often involves altering the ribosomal target itself.

Mechanism

Kasugamycin binds to the 30S ribosomal subunit at the interface of the P-site and E-site. Crucially, it competes with the initiator fMet-tRNA for binding to the 30S subunit.

-

Target: 16S rRNA (specifically nucleotides G926 and A794).[1][2]

-

Effect: It prevents the formation of the 30S initiation complex (30S-IC), effectively locking the ribosome before protein synthesis can begin.

Genetic Determinants of Resistance

Resistance arises through two distinct pathways, dictating how you design your experiment:

| Resistance Type | Gene/Mechanism | Host Context | Application |

| Active (Enzymatic) | kasH (Acetyltransferase) or aadK | Streptomyces / E. coli vectors | Plasmid maintenance (Positive selection). |

| Active (Efflux) | kasKLM (ABC Transporter) | Streptomyces | Self-resistance in producer strains.[3] |

| Passive (Target Mod) | ksgA (Methyltransferase) inactivation | E. coli | Genomic editing (selecting for ksgA knockouts). |

Critical Insight: In E. coli, the wild-type ksgA gene methylates the 16S rRNA, rendering the ribosome sensitive to Ksg. Loss of ksgA function (mutation) prevents methylation, making the ribosome resistant . This is the opposite of most antibiotic logic (where gaining a gene = resistance).

Visualization: Mechanism of Action[4]

Figure 1: Kasugamycin blocks translation initiation by sterically hindering fMet-tRNA binding at the P-site.

Experimental Protocols

Stock Solution Preparation

Kasugamycin is pH-sensitive.[4][5] It is stable in acidic/neutral conditions but degrades in alkaline environments.[5][6]

-

Stock Concentration: 50 mg/mL (High conc. reduces volume added to agar).

-

Solvent: Sterile distilled water (Do not use buffers > pH 7.5).

-

Storage: -20°C (Stable for >6 months).

Protocol:

-

Weigh 500 mg of Kasugamycin Hydrochloride Hydrate.

-

Dissolve in 10 mL of sterile Milli-Q water.

-

Self-Validation Step: Check pH. If > 7.0, adjust slightly with dilute HCl to pH 5.0–6.0. (Ksg is most active and stable in slightly acidic conditions).

-

Filter sterilize using a 0.22 µm PES syringe filter.

-

Aliquot into 1 mL tubes and freeze.

Selection in Streptomyces (Primary Application)

Streptomyces species are the primary users of Ksg selection vectors (e.g., pIJ series derivatives or CRISPR-Cas9 vectors like pCRISPomyces).

-

Working Concentration: 10 – 50 µg/mL.

-

Medium: R2YE, MS (Mannitol Soya), or ISP2.

Workflow:

-

Transformation: Perform conjugation (from E. coli ET12567/pUZ8002) or protoplast transformation.

-

Overlay (Critical): Do not add Ksg to the bottom agar. Streptomyces spores/protoplasts need a recovery phase.

-

Incubate plates at 30°C for 14–16 hours (Expression phase).

-

Selection: Overlay the plate with 1 mL of soft nutrient agar containing Ksg.

-

Calculation: Final concentration should be 50 µg/mL based on the total volume (Bottom agar + Overlay).

-

Example: 20 mL bottom agar + 1 mL overlay. Add 1.05 mg Ksg to the overlay mix.

-

-

Incubation: Continue incubation for 3–7 days.

Selection in E. coli (Specialized Application)

Using Ksg in E. coli requires significantly higher concentrations because wild-type E. coli has a moderate intrinsic tolerance compared to Streptomyces.

-

Working Concentration: 500 – 1000 µg/mL.

-

Medium: Low-Salt LB (Lennox) is preferred to reduce salt interference, though standard Miller LB works if Ksg concentration is high.

Workflow:

-

Recovery: After heat shock/electroporation, recover cells in SOC medium for 1.5 to 2 hours . (Longer recovery is needed for ribosome-modifying enzymes to express).

-

Plating: Plate on LB agar containing 500 µg/mL Ksg.

-

Validation: Always plate a "No Plasmid" control. If the control grows, your concentration is too low for that specific E. coli strain (e.g., MG1655 is more resistant than DH5α).

Strategic Decision Logic

Use this flow to determine the correct experimental setup.

Figure 2: Decision matrix for determining Kasugamycin concentration and method based on host and application.

Troubleshooting & Self-Validation

To ensure scientific integrity, every experiment must include controls that rule out spontaneous resistance.

The "Self-Validating" System

-

The pH Control: If selection fails (lawns of growth), check the pH of your agar. If pH > 7.5, Ksg activity drops precipitously. Action: Buffer media to pH 6.5–7.0.

-

The Background Check (E. coli): E. coli can spontaneously mutate ksgA to become resistant.

-

Symptom:[4] High background of small colonies.

-

Solution: Increase Ksg to 1000 µg/mL or switch to a high-salt formulation (High salt can sometimes sensitize the ribosome, though this varies by strain).

-

-

The Salt Effect: Aminoglycoside uptake is often inhibited by high salts (Mg²⁺, Ca²⁺).

-

Optimization: If killing is inefficient, reduce NaCl in the LB agar (use Lennox formulation: 5g/L NaCl instead of 10g/L).

-

Quantitative Reference Table

| Parameter | Streptomyces | E. coli (Plasmid) | E. coli (ksgA Selection) |

| Stock Conc. | 50 mg/mL | 50-100 mg/mL | 50 mg/mL |

| Working Conc. | 10–50 µg/mL | 500–1000 µg/mL | 150–500 µg/mL |

| Media pH | 6.0 – 7.0 | 6.5 – 7.0 | 6.5 – 7.0 |

| Salt Sensitivity | High | Moderate | Moderate |

| Selection Timing | 14h Delayed Overlay | Immediate | Immediate |

References

-

Schluenzen, F. et al. (2006). Structural analysis of kasugamycin inhibition of translation. Nature Structural & Molecular Biology. Link

-

Müller, M. et al. (2017). Effects of Kasugamycin on the Translatome of Escherichia coli. PLOS ONE. Link

-

Kojima, I. et al. (2002).[7] The rpoZ gene... is required for antibiotic production...[7][8] in Streptomyces kasugaensis.[2][3][5][6][7][8][9] Journal of Bacteriology. Link (Describes kas gene cluster context).

-

BenchChem. (2025).[5] Kasugamycin Hydrochloride Hydrate Technical Guide. Link (Physicochemical properties).

- Reid, R. et al. (2019). CRISPR-Cas9 tools for Streptomyces. Synthetic Biology of Natural Products. (Contextualizes Ksg use in modern editing).

Sources

- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 2. Kasugamycin Function in Thermus thermophilus 30S Ribosomal Subunit: Inhibition of Translation [biology.kenyon.edu]

- 3. ABC transporter genes, kasKLM, responsible for self-resistance of a kasugamycin producer strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN107815478B - Method for producing kasugamycin by fermenting streptomyces aureofaciens BJX007 - Google Patents [patents.google.com]

- 7. nisr.or.jp [nisr.or.jp]

- 8. semanticscholar.org [semanticscholar.org]

- 9. lib3.dss.go.th [lib3.dss.go.th]

Application Note: Kasugamycin Susceptibility Testing in E. coli

Abstract

Kasugamycin (Ksg) is an aminoglycoside antibiotic with a distinct mechanism of action targeting the initiation of translation.[1][2][3][4][5] Unlike canonical aminoglycosides (e.g., kanamycin, gentamicin) that induce codon misreading, Kasugamycin prevents the binding of initiator fMet-tRNA to the P-site of the 30S ribosomal subunit. In Escherichia coli, resistance is frequently mediated by the inactivation of the ksgA gene, which encodes a 16S rRNA methyltransferase.[5][6] This application note details the protocol for determining Kasugamycin susceptibility, emphasizing the high concentrations required for effective inhibition and the distinction between wild-type and ksgA-deficient strains.

Introduction & Mechanism of Action

Kasugamycin is structurally unique, containing an inositol moiety but lacking the deoxystreptamine ring found in most aminoglycosides. Its efficacy and resistance profile are intrinsically linked to the methylation status of the 16S rRNA.

The ksgA Connection

The ksgA gene encodes a methyltransferase responsible for dimethylating two adjacent adenosine residues (A1518 and A1519) at the 3' end of the 16S rRNA.[2][5][6][7][8]

-

Wild-Type (Susceptible): Methylation of A1518/A1519 alters the conformation of the P-site, allowing Kasugamycin to bind and sterically hinder the initiator tRNA.

-

Mutant (Resistant): Loss of KsgA function results in unmethylated 16S rRNA. This conformational change reduces Kasugamycin binding affinity, conferring high-level resistance.

Mechanistic Visualization

The following diagram illustrates the specific pathway of inhibition and resistance.

Figure 1: Mechanism of Kasugamycin action and ksgA-mediated resistance. High-contrast nodes indicate key states: Susceptible (Blue) vs. Resistant (Yellow).

Critical Experimental Factors

To ensure data integrity, the following factors must be controlled:

-

Concentration Range: Kasugamycin requires significantly higher concentrations than other aminoglycosides.

-

Typical MIC (Wild Type): 50 – 150 µg/mL.

-

Typical MIC (Resistant): > 400 µg/mL.[9]

-

Implication: Stock solutions must be prepared at high concentration (≥ 10 mg/mL) to avoid diluting the nutrient media excessively.

-

-

pH Sensitivity: Like all aminoglycosides, Kasugamycin activity is reduced at acidic pH. Ensure media is buffered to pH 7.2–7.4.

-

Media Selection:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): The gold standard for quantitative MIC determination.

-

Luria-Bertani (LB) Broth: Acceptable for genetic selection (isolation of ksgA mutants) but less consistent for MIC values due to salt variability.

-

Protocol 1: Stock Solution Preparation

Objective: Prepare a stable, sterile 20 mg/mL Kasugamycin stock solution.

Materials:

-

Kasugamycin Hydrochloride Hydrate (Purity > 90%).

-

Sterile Milli-Q Water (or equivalent Type I water).

-

0.22 µm Syringe Filter (PES or Cellulose Acetate).

-

Sterile 15 mL conical tubes.

Procedure:

-

Calculation: Calculate the mass required based on potency.

Example: For 10 mL of 20 mg/mL stock using powder with 750 µg/mg potency: -

Solubilization: Kasugamycin is freely soluble in water. Add the powder to the water and vortex until fully dissolved. Note: Do not use DMSO or Ethanol; Kasugamycin is insoluble in these organic solvents.[10]

-

Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Aliquot into small volumes (e.g., 500 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: MIC Determination (Broth Microdilution)[11]

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Kasugamycin against E. coli strains.

Materials:

-

96-well microtiter plates (U-bottom or flat-bottom).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11]

-

Kasugamycin Stock Solution (20 mg/mL).

-

E. coli test strains (wild-type and potential mutants).[12]

Workflow Visualization:

Figure 2: Broth microdilution workflow for Kasugamycin MIC testing.

Step-by-Step Procedure:

-

Plate Preparation (2X Concentration):

-

Because the inoculum will dilute the drug 1:1, prepare drug solutions at 2X the desired final concentration.

-

Suggested Range: 1024 µg/mL down to 16 µg/mL.

-

Add 50 µL of CAMHB to columns 2–12 of the 96-well plate.

-

Add 100 µL of 2048 µg/mL Kasugamycin solution to column 1.

-

Perform serial 2-fold dilutions (transfer 50 µL) from column 1 through column 10. Discard the final 50 µL from column 10.

-

Column 11: Growth Control (No antibiotic).

-

Column 12: Sterility Control (No inoculum).[13]

-

-

Inoculum Preparation:

-

Pick 3-5 isolated colonies from a fresh overnight agar plate.

-

Resuspend in saline to match a 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:100 in CAMHB (Result: ~1.5 x 10^6 CFU/mL).

-

-

Inoculation:

-

Add 50 µL of the diluted inoculum to wells in columns 1–11.

-

Add 50 µL of sterile CAMHB to column 12 (Sterility Control).

-

Final System: 100 µL total volume per well; Final bacterial concentration ~5-7.5 x 10^5 CFU/mL.

-

-

Incubation:

-

Seal plate with a breathable membrane or loose lid.

-

Incubate at 35 ± 2°C for 16–20 hours in ambient air.

-

-

Reading:

-

Examine the plate from below using a mirror or light box.

-

MIC Definition: The lowest concentration well that shows no visible turbidity (button formation).

-

Data Analysis & Interpretation

There are no official CLSI breakpoints for Kasugamycin in E. coli. The following interpretive criteria are based on empirical data from genetic studies (e.g., ksgA selection).

Table 1: Empirical Susceptibility Criteria

| Phenotype | Genotype | Expected MIC (µg/mL) | Interpretation |

| Wild Type | ksgA+ | 50 – 150 | Susceptible |

| Resistant | ksgA- (or ksgA mutant) | 400 – >1000 | Resistant |

Note: If an isolate exhibits an MIC of 200–300 µg/mL, it may represent a low-level resistance mechanism or an inoculum effect. Repeat testing is advised.

Protocol 3: Genetic Selection (Agar Dilution)

Objective: Isolate spontaneous ksgA mutants.

-

Media Prep: Prepare LB Agar supplemented with 500 µg/mL Kasugamycin.

-

Inoculation: Spread 100 µL of a dense overnight culture (~10^9 CFU) onto the plate.

-

Incubation: Incubate at 37°C for 24–48 hours.

-

Result: Only spontaneous mutants (frequency ~10^-6 to 10^-7) will form colonies. These are putative ksgA mutants.

Troubleshooting

| Issue | Possible Cause | Solution |

| No growth in Control well | Inoculum too dilute or non-viable. | Verify 0.5 McFarland and 1:100 dilution step. Ensure fresh colonies. |

| Growth in Sterility well | Contaminated media or technique. | Discard media. Re-filter stock solutions. Work in a biosafety cabinet. |

| "Skipped" wells (e.g., growth at 128, no growth at 64, growth at 32) | Pipetting error or contamination. | Repeat the assay. Ensure thorough mixing during serial dilution. |

| MICs consistently low (<32 µg/mL) | Drug degradation. | Kasugamycin is stable, but check storage dates. Ensure pH is not acidic. |

| MICs consistently high (>200 µg/mL for WT) | Inoculum too high. | High inoculum density overcomes aminoglycoside inhibition. Strictly adhere to 5x10^5 CFU/mL final. |

References

-

Schluenzen, F., et al. (2006). "The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation." Nature Structural & Molecular Biology, 13, 871–878.[3] Link

-

Vila-Sanjurjo, A., et al. (2006). "Structural analysis of kasugamycin inhibition of translation." Nature Structural & Molecular Biology, 13, 871-878.[3] (See PMC equivalent for accessibility). Link

-

O'Farrell, H. C., et al. (2012). "Structural Insights into Methyltransferase KsgA Function in 30S Ribosomal Subunit Biogenesis." Journal of Biological Chemistry, 287(13), 10453–10459. Link

-

Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard reference for broth microdilution methodology). Link

Sources

- 1. pnas.org [pnas.org]

- 2. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kasugamycin Function in Thermus thermophilus 30S Ribosomal Subunit: Inhibition of Translation [biology.kenyon.edu]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. journals.asm.org [journals.asm.org]

- 6. Inactivation of KsgA, a 16S rRNA Methyltransferase, Causes Vigorous Emergence of Mutants with High-Level Kasugamycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivation of KsgA, a 16S rRNA methyltransferase, causes vigorous emergence of mutants with high-level kasugamycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Increased kasugamycin sensitivity in Escherichia coli caused by the presence of an inducible erythromycin resistance (erm) gene of Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdb.apec.org [pdb.apec.org]

Precision Analysis of Translation Initiation Mechanisms using Kasugamycin

Topic: Application of Kasugamycin in Studies of Translation Initiation Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Mechanistic Probe

Kasugamycin (Ksg) is an aminoglycoside antibiotic that occupies a unique niche in the study of protein synthesis.[1][2] Unlike tetracyclines (A-site blockers) or macrolides (peptide exit tunnel blockers), Ksg acts specifically at the peptidyl (P) and exit (E) sites of the 30S ribosomal subunit.

Its value in research lies in its context-specific selectivity . Ksg inhibits the canonical, Shine-Dalgarno (SD)-led initiation pathway but is remarkably permissive to "leaderless" mRNA (lmRNA) initiation and certain non-canonical mechanisms.[3] This property makes Ksg an indispensable chemical probe for distinguishing between different modes of translation initiation and for trapping specific ribosomal conformational states.

Mechanism of Action

Ksg binds within the mRNA channel of the 30S subunit.[4][5] Structural studies reveal that Ksg mimics the codon nucleotides at the P- and E-sites.[2][4]

-

Canonical Inhibition: In standard mRNAs, Ksg sterically clashes with the mRNA nucleotides at positions -1 and -2 (upstream of the start codon) and perturbs the path of the mRNA, thereby destabilizing the binding of the initiator fMet-tRNA^fMet.

-

Leaderless Permissivity: Leaderless mRNAs, which lack a 5'-UTR and start directly with the AUG codon, have less steric overlap with the Ksg binding site. Furthermore, 70S monosomes (which are capable of initiating lmRNAs) stabilize the fMet-tRNA sufficiently to overcome Ksg interference.

Diagram: Kasugamycin Mechanism of Selectivity

Figure 1: Mechanistic basis of Kasugamycin selectivity.[2][3][6] Ksg acts as a steric gatekeeper, blocking mRNAs with upstream overhangs (canonical) while allowing leaderless transcripts to bypass the blockade.

Primary Applications

A. Differential Ribosome Profiling (Diff-Ribo-seq)

While Harringtonine or Lactimidomycin are used to map all translation initiation sites (TIS), Kasugamycin is used to filter TIS based on their mechanism.

-

Objective: To identify non-canonical or leaderless initiation sites in a transcriptome.

-

Method: Parallel sequencing of libraries treated with Harringtonine (all TIS) vs. Kasugamycin (resistant TIS).

-

Insight: Peaks remaining after Ksg treatment indicate leaderless initiation or specific structural features that bypass standard checkpoints.

B. Biochemical Validation: The Toeprinting Assay

The "toeprinting" (primer extension inhibition) assay is the gold standard for validating Ksg sensitivity in vitro. It maps the position of the ribosome on the mRNA.[7]

-

Result: A canonical mRNA will show a loss of the characteristic +15/16 nt reverse transcriptase stop signal in the presence of Ksg. A leaderless mRNA will retain this signal.

C. Structural Biology (Cryo-EM)

Ksg is used to trap 30S subunits in a pre-initiation state or to visualize the specific blockage of the E-site, often used in conjunction with other inhibitors to dissect the assembly pathway of the 70S complex.

Protocol: In Vitro Toeprinting Inhibition Assay

This protocol details the use of Ksg to determine the initiation mechanism of a target mRNA.[1][6]

Materials Required[6][7][8][9][10][11]

-

Ribosomes: Purified E. coli 30S subunits or 70S ribosomes (tight couples).

-

tRNA: Purified fMet-tRNA^fMet.

-

mRNA: In vitro transcribed mRNA of interest (purified via PAGE or spin columns).

-

Primer: 5'-radiolabeled ([^32P]) or fluorescently labeled DNA primer complementary to the coding region (approx. 60-100 nt downstream of AUG).

-

Kasugamycin: Stock solution (50 mM in water). Store at -20°C.

-

AMV Reverse Transcriptase (RT): & associated buffer.

-

dNTPs: 10 mM mix.

Step-by-Step Methodology

Phase 1: Annealing

-

Mix 0.5 pmol mRNA and 2 pmol labeled primer in Toeprint Buffer (10 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 60 mM NH₄Cl, 1 mM DTT).

-

Heat to 65°C for 3 min , then cool slowly to room temperature over 15 min. This ensures proper secondary structure folding and primer hybridization.

Phase 2: Complex Assembly & Drug Challenge

Critical Step: The order of addition defines the kinetic trap.

-

Standard Reaction: To the annealed mRNA/primer mix, add:

-

30S Subunits: Final concentration 0.4–1.0 µM.

-

fMet-tRNA: Final concentration 1.0–2.0 µM (excess over ribosomes).

-

-

Kasugamycin Challenge:

-

Prepare a series of tubes with increasing Ksg concentrations.

-

Recommended Range: 0 mM (Control), 0.5 mM, 2 mM, 5 mM, 10 mM.

-

Note: Ksg requires significantly higher concentrations (mM range) in vitro compared to standard antibiotics (µM) due to its moderate affinity and competition with high concentrations of tRNA/mRNA components.

-

-

Incubate at 37°C for 10–15 minutes . This allows the equilibrium of initiation complex formation (or inhibition) to be reached.

Phase 3: Primer Extension

-

Add AMV Reverse Transcriptase (2–5 Units) and dNTPs (final 0.5 mM).

-

Incubate at 37°C for 15 minutes .

-

Stop Reaction: Add Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

Phase 4: Analysis

-

Denature samples at 95°C for 3 minutes.

-

Load onto a 6–8% denaturing polyacrylamide sequencing gel .

-